(2,4-dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone
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Overview
Description
(2,4-dichloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone, commonly known as DNP, is a synthetic organic compound with a molecular formula C13H9Cl2NO3. It is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
DNP acts as an inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DNP can reduce the levels of ROS and protect cells from oxidative stress.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, modulate the immune response, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
DNP is a versatile compound that can be used in a wide range of lab experiments. Its fluorescent properties make it useful for studying protein localization and dynamics in living cells, while its ability to inhibit NADPH oxidase makes it useful for studying oxidative stress and inflammation. However, DNP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on DNP that can be used to study different proteins and cellular processes. Another area of interest is the use of DNP as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of DNP in these areas.
Synthesis Methods
DNP can be synthesized by reacting 2,4-dichloro-5-nitrophenol with 3,4-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, DNP, which can be purified through recrystallization.
Scientific Research Applications
DNP is commonly used in scientific research as a probe to study the mechanism of action of various enzymes and proteins. It is also used as a fluorescent label to study the localization and dynamics of proteins in living cells.
properties
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-8-3-4-10(5-9(8)2)15(19)11-6-14(18(20)21)13(17)7-12(11)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHQCUEASVWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone |
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